2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
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Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antioxidant properties . The structure of this compound includes a triazole ring, a sulfanyl group, and a hydrazide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide typically involves the reaction of 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide with acetophenone in methanol at reflux temperature . The reaction yields the desired compound with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can act as a nucleophile, participating in various biochemical reactions. The hydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 2-[(4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio]-N’-(1-phenylethylidene)acetohydrazide
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the triazole ring, sulfanyl group, and hydrazide moiety in 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C19H20N6OS |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C19H20N6OS/c1-3-25-18(15-8-5-4-6-9-15)23-24-19(25)27-13-17(26)22-21-14(2)16-10-7-11-20-12-16/h4-12H,3,13H2,1-2H3,(H,22,26)/b21-14+ |
InChI Key |
LWCHKDJIFYCYLJ-KGENOOAVSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CN=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CN=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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